4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide
Overview
Description
4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide is a chemical compound with the CAS Number: 1008-50-0 . It has a molecular weight of 166.18 and its IUPAC name is this compound .
Molecular Structure Analysis
The linear formula of this compound is C8H10N2O2 . The InChI Code is 1S/C8H10N2O2/c9-8(11)7-5-3-1-2-4-6(5)12-10-7/h1-4H2,(H2,9,11) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 166.18 g/mol . Its chemical formula is C8H10N2O2 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Antitumor Activity
4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide derivatives have shown significant antitumor activity. Ostapiuk et al. (2017) synthesized a series of these derivatives and found that some compounds exhibited a high ability to inhibit the in vitro growth of human tumor cells, indicating their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).
Synthesis and Analysis of Biologically Active Derivatives
Chiriapkin et al. (2021) focused on the targeted synthesis and analysis of azomethine derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. They predicted and confirmed the cytostatic, antitubercular, and anti-inflammatory activity of these derivatives, optimizing their synthesis and analysis methods (Chiriapkin et al., 2021).
Binding Affinities to Neurotransmitter Receptors
Nuhrich et al. (1996) synthesized a series of 1,2-benzisoxazole-3-carboxamides and evaluated their affinity for serotonergic and dopaminergic receptors. Their findings suggest potential applications in neuropharmacology, especially for compounds with a rigid conformational system (Nuhrich et al., 1996).
Novel Synthesis Methods
Shaabani et al. (2008) described a novel one-pot synthesis method for 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives, demonstrating the chemical versatility of these compounds and their potential in various chemical syntheses (Shaabani et al., 2008).
Therapeutic Potential
Amr et al. (2010) synthesized novel thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, which showed high antiarrhythmic, serotonin antagonist, and antianxiety activities. This research highlights the therapeutic potential of these derivatives in treating various conditions (Amr et al., 2010).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-8(11)7-5-3-1-2-4-6(5)12-10-7/h1-4H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCUMKTYSGYTGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670190 | |
Record name | 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-50-0 | |
Record name | 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1008-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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